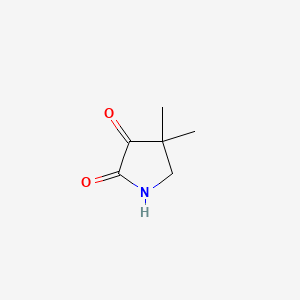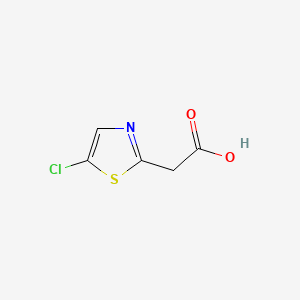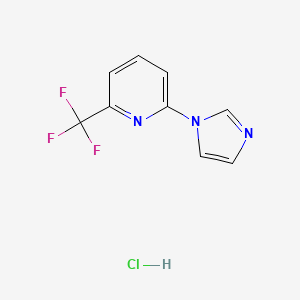![molecular formula C12H8F3N B572660 2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine CAS No. 1219622-36-2](/img/structure/B572660.png)
2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of three fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical characteristics.
作用机制
Target of Action
It’s structurally similar to fluxapyroxad, a fungicide that targets the enzyme succinate dehydrogenase .
Mode of Action
Given its structural similarity to fluxapyroxad, it might inhibit the enzyme succinate dehydrogenase, disrupting the citric acid cycle and mitochondrial electron transport pathways .
Biochemical Pathways
If it acts similarly to Fluxapyroxad, it could affect the citric acid cycle and mitochondrial electron transport pathways .
Pharmacokinetics
Fluxapyroxad, a structurally similar compound, is rapidly and moderately well absorbed from the gastrointestinal tract following oral dosing .
Result of Action
If it acts similarly to Fluxapyroxad, it could disrupt the citric acid cycle and mitochondrial electron transport pathways, leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of 2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is scaled up using similar synthetic routes but optimized for higher yields and purity. The process may involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
化学反应分析
Types of Reactions
2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines. Substitution reactions can lead to various substituted biphenyl derivatives .
科学研究应用
2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated compound used in similar applications.
4-(2,4-Difluorophenyl)-2-fluorobenzoic acid: A related biphenyl derivative with different substitution patterns.
Uniqueness
2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased stability and reactivity. The trifluoromethyl groups enhance its lipophilicity and electron-withdrawing capability, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
5-(2,4-difluorophenyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOWEVKUDSZCOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Benzo[c]isothiazol-5-ylboronic acid](/img/structure/B572598.png)

